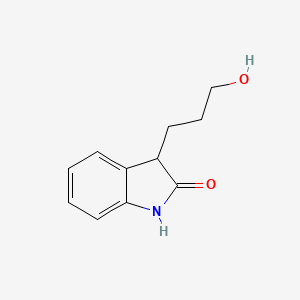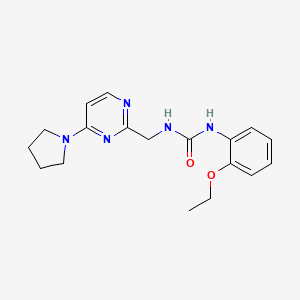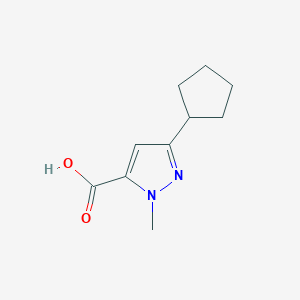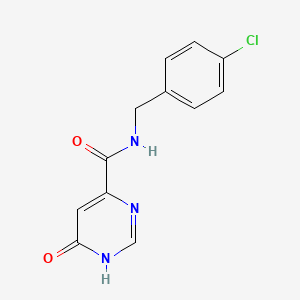![molecular formula C21H18F3N3OS B2876114 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1019153-48-0](/img/structure/B2876114.png)
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Research
This compound, due to its thiophene derivative, could be instrumental in anticancer research. Thiophene derivatives have been reported to possess anti-mitotic and kinases inhibiting properties, which are crucial in the development of anticancer drugs . The specific structure of this compound may interact with certain cancer cell lines, providing a pathway for novel therapeutic approaches.
Anti-inflammatory Applications
The anti-inflammatory properties of thiophene compounds make them valuable in the treatment of chronic inflammatory diseases . The compound could be synthesized to explore its efficacy in reducing inflammation at the molecular level, potentially leading to new anti-inflammatory medications.
Antimicrobial and Antifungal Uses
Thiophene derivatives are known to exhibit antimicrobial and antifungal activities . This compound could be synthesized and tested against various bacterial and fungal strains to assess its potential as a new class of antimicrobial or antifungal agents.
Neuroprotective Agents
Compounds containing thiophene have been studied for their potential role in neuroprotection . This particular compound could be investigated for its ability to modulate neuroinflammation, which is a significant factor in various brain disorders.
Material Science Applications
The structural properties of thiophene derivatives make them interesting candidates for material science applications. They can act as metal complexing agents, which could be useful in the development of new materials with specific electronic or photonic properties .
Development of Insecticides
Thiophene derivatives have been utilized in the development of insecticides . The compound’s unique structure could be the basis for creating more effective and environmentally friendly insecticidal formulations.
Estrogen Receptor Modulation
Some thiophene derivatives have shown the ability to modulate estrogen receptors . Research into this compound could lead to new treatments for hormone-related conditions by influencing estrogen receptor activity.
Kinase Inhibition for Treatment of Psychiatric Disorders
Given the role of kinases in psychiatric disorders, thiophene derivatives that inhibit kinase activity could be valuable in treating conditions such as anxiety and psychosis . This compound’s specific interactions with kinase enzymes could be explored for therapeutic applications in mental health.
Propriétés
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c1-13-7-8-15(11-14(13)2)17-9-10-25-20(27-17)29-12-19(28)26-18-6-4-3-5-16(18)21(22,23)24/h3-11H,12H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXVHOYVFVDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2876031.png)
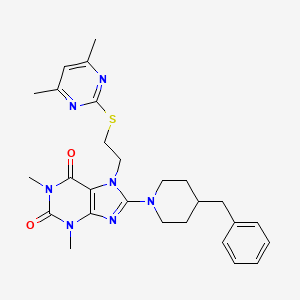

![(Z)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2876035.png)
![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)

![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/no-structure.png)
![5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2876046.png)
